molecular formula C9H13NO B14467521 Benzenemethanamine, N-ethyl-N-hydroxy- CAS No. 65616-26-4

Benzenemethanamine, N-ethyl-N-hydroxy-

Cat. No.: B14467521
CAS No.: 65616-26-4
M. Wt: 151.21 g/mol
InChI Key: ZYKDGVGFBFWNEC-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-N-hydroxy- is an organic compound with the molecular formula C9H13NO. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with an ethyl group and a hydroxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-N-hydroxy- typically involves the reaction of benzenemethanamine with ethylating agents and hydroxylating agents under controlled conditions. One common method is the alkylation of benzenemethanamine with ethyl bromide in the presence of a base, followed by hydroxylation using hydrogen peroxide or other hydroxylating agents.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-ethyl-N-hydroxy- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-ethyl-N-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: A similar compound where the nitrogen atom is substituted with a methyl group instead of an ethyl group.

    Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Another derivative with a phenylmethyl group and a hydroxy group.

Uniqueness

Benzenemethanamine, N-ethyl-N-hydroxy- is unique due to the presence of both an ethyl group and a hydroxy group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

65616-26-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-benzyl-N-ethylhydroxylamine

InChI

InChI=1S/C9H13NO/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

ZYKDGVGFBFWNEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)O

Origin of Product

United States

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